molecular formula C6H3BrIN3 B3221289 8-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1206640-83-6

8-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B3221289
CAS RN: 1206640-83-6
M. Wt: 323.92 g/mol
InChI Key: UKJWOMUZJJYPQH-UHFFFAOYSA-N
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Description

8-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyridine and has a unique structure that makes it an attractive target for researchers.

Scientific Research Applications

Synthesis and Structural Analysis

8-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine, a compound in the triazolopyridine family, is noted for its biological activity and pharmaceutical applications. Studies have shown the efficient synthesis of similar triazolopyridines, such as 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, through oxidative cyclization using chlorinated agents. The characterization of these compounds involves techniques like NMR, FTIR, MS, and X-ray diffraction, indicating their potential in detailed structural analysis (El-Kurdi et al., 2021).

Potential as Synthetic Intermediates

Research on similar compounds, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, highlights their versatility as synthetic intermediates. These compounds, synthesized through bromine-mediated oxidative cyclization, can undergo ring rearrangement and are used in various chemical reactions, including palladium-catalyzed cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).

Antioxidant Activity

The antioxidant properties of triazolopyridine derivatives, including their potential toxicity, have been studied using preclinical diagnostic methods. This research is significant in understanding the physicochemical activity of these compounds, suggesting their role as potential antioxidants (Smolsky et al., 2022).

Medicinal Chemistry

8-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine and related compounds have been investigated for their antimicrobial properties. Studies include the synthesis and evaluation of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines, revealing their variable and modest activities against bacteria and fungi, indicating their potential in medicinal chemistry (Kumara et al., 2013).

Agricultural Applications

Compounds in the triazolopyridine family, such as N-aryl[1,2,4]triazolo[1,5-a]pyridine derivatives, have been explored for their herbicidal activity. These compounds show promise in controlling a broad spectrum of vegetation at low application rates, suggesting their utility in agricultural contexts (Moran, 2003).

properties

IUPAC Name

8-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJWOMUZJJYPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)I)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801259420
Record name 8-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

CAS RN

1206640-83-6
Record name 8-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206640-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine
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8-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 3
8-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

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